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Compound of Interest

Compound Name: ATTO 488 NHS ester

Cat. No.: B12371995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fluorescent labeling of

biomolecules using ATTO 488 NHS ester in a bicarbonate buffer system. ATTO 488 is a

hydrophilic fluorescent dye characterized by strong absorption, high fluorescence quantum

yield, and exceptional photostability, making it highly suitable for a range of applications from

single-molecule detection to high-resolution microscopy.[1][2][3]

Introduction to ATTO 488 NHS Ester Labeling
N-hydroxysuccinimidyl (NHS) esters are widely used for labeling primary amino groups (-NH₂)

found on proteins (e.g., the ε-amino group of lysine residues and the N-terminus) and other

biomolecules.[4][5][6] The reaction, a nucleophilic acyl substitution, results in the formation of a

stable amide bond between the dye and the target molecule.[4][7] The efficiency of this

reaction is highly pH-dependent, with an optimal range of pH 8.0-9.0.[5][8] Bicarbonate buffer is

frequently recommended for this purpose as it provides the necessary alkaline environment to

ensure that the primary amino groups are deprotonated and thus highly reactive towards the

NHS ester.[1][9][10]

ATTO 488 NHS ester is an amine-reactive derivative of the ATTO 488 dye, designed for

covalent attachment to biomolecules. Its excellent water solubility and spectral properties make

it a versatile tool in various biological assays, including fluorescence microscopy, flow

cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2]
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Key Experimental Parameters and Data
Successful labeling with ATTO 488 NHS ester in bicarbonate buffer depends on several critical

parameters. The following tables summarize the key quantitative data and recommended

conditions.

Table 1: ATTO 488 NHS Ester Properties

Property Value Reference

Molecular Weight (MW) 981 g/mol [1]

Absorbance Maximum (λabs) 500 nm [1]

Molar Extinction Coefficient

(εmax)
9.0 x 10⁴ M⁻¹ cm⁻¹ [1]

Fluorescence Emission

Maximum (λfl)
520 nm [1]

Fluorescence Quantum Yield

(ηfl)
80% [1]

Fluorescence Lifetime (τfl) 4.1 ns [1]

Table 2: Recommended Reaction Conditions for Protein Labeling
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Parameter
Recommended
Range

Notes Reference

Buffer
0.1 M Sodium

Bicarbonate

Amine-free buffers are

essential to prevent

side reactions.

[1][9][10]

pH 8.3 - 9.0

Optimal for

deprotonation of

primary amines.

[5][8][11]

Protein Concentration 2 - 10 mg/mL

Higher concentrations

generally lead to

better labeling

efficiency.

[1][4][12]

Dye-to-Protein (D/P)

Molar Ratio

Varies (typically 2-9

for antibodies)

Requires optimization

based on the specific

protein and desired

degree of labeling

(DOL).

[11][12]

Reaction Temperature
Room Temperature or

4°C

Room temperature for

1-4 hours or 4°C for

longer incubations (up

to 12 hours).

[6][7][12]

Reaction Time
1 - 4 hours (at room

temperature)

Can be extended at

lower temperatures.
[6][12]

Solvent for Dye Stock
Anhydrous DMSO or

DMF

Prepare fresh to avoid

hydrolysis of the NHS

ester.

[1][4]

Experimental Protocols
Preparation of Reagents
3.1.1. 0.1 M Sodium Bicarbonate Buffer (pH 8.3)
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Dissolve 8.4 mg of sodium bicarbonate (NaHCO₃) in 1 mL of ultrapure water to make a 1 M

stock solution. This solution is stable for at least two weeks at 4°C.[4]

For a 0.1 M solution, dilute the 1 M stock solution 1:10 with ultrapure water.

Adjust the pH to 8.3 using 2 M sodium hydroxide (NaOH) or hydrochloric acid (HCl) as

needed.[8]

Filter the buffer through a 0.22 µm filter before use.

3.1.2. ATTO 488 NHS Ester Stock Solution

Allow the vial of ATTO 488 NHS ester to equilibrate to room temperature before opening to

prevent moisture condensation.[3]

Prepare the stock solution immediately before use.[1][3] Dissolve the required amount of

ATTO 488 NHS ester in anhydrous, amine-free dimethyl sulfoxide (DMSO) or

dimethylformamide (DMF) to a concentration of 2 mg/mL.[1]

Protein Labeling Protocol
This protocol is optimized for labeling approximately 1 mg of a typical IgG antibody.

Adjustments may be necessary for other proteins or different starting amounts.

Protein Preparation:

Dissolve or dialyze the protein into 0.1 M sodium bicarbonate buffer (pH 8.3) to a final

concentration of 2-10 mg/mL.[12][13]

Ensure the protein solution is free of any amine-containing substances such as Tris,

glycine, or ammonium salts, as these will compete with the labeling reaction.[1][4]

Labeling Reaction:

Add the freshly prepared ATTO 488 NHS ester stock solution to the protein solution. The

optimal molar ratio of dye to protein should be determined empirically, but a starting point

for antibodies is a 2-9 fold molar excess of the dye.[12]
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Gently mix the reaction mixture by pipetting or vortexing.

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected

from light.[6][12]

Purification of the Labeled Protein:

Separate the labeled protein from unreacted dye and reaction byproducts using a gel

filtration column (e.g., Sephadex G-25).[1][8]

Equilibrate the column with an appropriate buffer, such as phosphate-buffered saline

(PBS) at pH 7.4.

Apply the reaction mixture to the column and elute with the equilibration buffer.

The first colored band to elute is typically the labeled protein, while the free dye will elute

later.[1]

Determination of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule,

can be determined spectrophotometrically.

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the

absorbance maximum of ATTO 488, which is 500 nm (A₅₀₀).

Calculate the protein concentration using the following formula:

Protein Concentration (M) = [A₂₈₀ - (A₅₀₀ × CF₂₈₀)] / ε_protein

Where:

CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (for ATTO 488,

CF₂₈₀ is 0.09).[1]

ε_protein is the molar extinction coefficient of the protein at 280 nm.

Calculate the DOL using the following formula:
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DOL = A₅₀₀ / (ε_dye × Protein Concentration (M))

Where:

ε_dye is the molar extinction coefficient of ATTO 488 at 500 nm (90,000 M⁻¹cm⁻¹).[1]
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Caption: Chemical reaction of ATTO 488 NHS ester with a primary amine.

Experimental Workflow for Protein Labeling
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NHS Ester Stock in DMSO/DMF

4. Incubate (1-4h at RT or 4°C overnight)
Protected from Light

5. Purify Conjugate
(Gel Filtration)

6. Characterize Labeled Protein
(Spectrophotometry - DOL)

7. Store Conjugate
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Caption: Step-by-step workflow for labeling proteins with ATTO 488 NHS ester.

Troubleshooting
Table 3: Common Issues and Solutions
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Issue Possible Cause
Recommended
Solution

Reference

Low Labeling

Efficiency (Low DOL)

- Presence of amine-

containing buffers

(e.g., Tris, glycine).-

Low protein

concentration.-

Incorrect pH of the

reaction buffer.-

Hydrolyzed NHS

ester.

- Ensure the buffer is

amine-free.- Increase

the protein

concentration (≥ 2

mg/mL).- Verify the pH

is between 8.3 and

9.0.- Prepare the dye

stock solution fresh

before each use.

[4][9][11]

Protein Precipitation

- High concentration

of organic solvent

(DMSO/DMF).-

Protein instability at

the reaction pH.

- Keep the volume of

the organic solvent to

a minimum (typically

<10% of the total

reaction volume).-

Perform the reaction

at a lower temperature

(4°C).

[7]

Inconsistent Results

- Inconsistent quality

of reagents.- pH drift

during the reaction.

- Use high-purity,

anhydrous solvents

for the dye stock.- For

large-scale reactions,

monitor the pH or use

a more concentrated

buffer.

[9][10]

Storage and Stability
ATTO 488 NHS Ester (lyophilized): Store at -20°C, protected from moisture and light. When

stored properly, it is stable for at least three years.[3]

ATTO 488 NHS Ester (in DMSO/DMF): Stock solutions in anhydrous solvents can be stored

for 1-2 months at -20°C.[9][14] However, it is highly recommended to prepare them fresh.
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Labeled Conjugates: Store at 4°C for short-term storage or in aliquots at -20°C for long-term

storage.[1][5] Avoid repeated freeze-thaw cycles. Protect from light. The addition of a

preservative like sodium azide (0.02%) can prevent microbial growth.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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